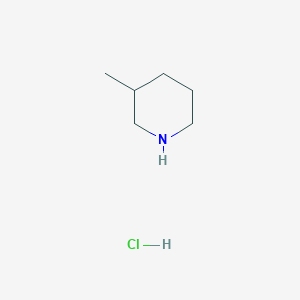

3-Methylpiperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methylpiperidine hydrochloride: is an organic compound with the molecular formula C6H14ClN . It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methylpiperidine hydrochloride can be synthesized through various methods. One common method involves the hydrogenation of 3-methylpyridine in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methylpyridine. This process involves the use of a continuous flow reactor, which allows for efficient and scalable production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylpiperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: N-oxides of 3-methylpiperidine.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

3-Methylpiperidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals

Mecanismo De Acción

The mechanism of action of 3-methylpiperidine hydrochloride depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the specific compound synthesized from this compound .

Comparación Con Compuestos Similares

Piperidine: A parent compound with a similar structure but without the methyl group.

3-Methylpyridine: A precursor in the synthesis of 3-methylpiperidine hydrochloride.

N-Methylpiperidine: A similar compound with a methyl group attached to the nitrogen atom

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .

Actividad Biológica

3-Methylpiperidine hydrochloride (CAS No. 58531-29-6) is a chemical compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant data and case studies.

- Molecular Formula : C₆H₁₄ClN

- Molecular Weight : 135.63 g/mol

- Physical State : Colorless liquid with a characteristic odor

- Solubility : Highly soluble in water

This compound exhibits notable biological activity, particularly its interaction with fatty acid amide hydrolase (FAAH), an enzyme that plays a critical role in the hydrolysis of bioactive lipids like anandamide, which is involved in pain modulation and neuroprotection.

Interaction with FAAH

Research indicates that this compound acts as an inhibitor of FAAH. This inhibition can lead to increased levels of anandamide, potentially enhancing its analgesic and neuroprotective effects. The compound's ability to penetrate the blood-brain barrier further suggests its potential for central nervous system applications.

Pharmacological Applications

The compound has shown promise in various pharmacological contexts:

- Pain Management : Its inhibition of FAAH may provide therapeutic benefits for pain relief.

- Neuroprotection : By increasing anandamide levels, it may offer protective effects against neurodegenerative conditions.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Cyclization Reactions : Utilizing 2-methyl-1,5-diaminopentane as a precursor.

- Dehydrogenation Catalysis : Involving noble metals like palladium or platinum to enhance yield and purity .

Comparative Analysis with Similar Compounds

A comparison of this compound with other piperidine derivatives reveals its unique structural and functional characteristics:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-3-Methylpiperidine hydrochloride | 155797-02-7 | 1.00 |

| (R)-3-Methylpiperidine hydrochloride | 223792-48-1 | 1.00 |

| 4,4'-Bipiperidine dihydrochloride | 78619-84-8 | 0.95 |

| Quinuclidin-4-ylmethanamine dihydrochloride | 67496-77-9 | 0.90 |

The ability of this compound to inhibit FAAH and its favorable pharmacokinetic properties distinguish it from other piperidines.

Case Study: Neuroprotective Effects

In a study examining the neuroprotective properties of FAAH inhibitors, researchers found that compounds similar to this compound significantly reduced neuronal cell death in models of neurodegeneration. These findings suggest that enhancing endocannabinoid signaling through FAAH inhibition may be a viable strategy for treating neurodegenerative diseases.

Research Findings on Pain Modulation

Another study focused on the analgesic effects of FAAH inhibitors demonstrated that administration of this compound led to a marked decrease in pain response in animal models subjected to inflammatory pain stimuli. The results indicated that the compound could serve as a potential therapeutic agent for chronic pain management.

Propiedades

Número CAS |

58531-29-6 |

|---|---|

Fórmula molecular |

C6H14ClN |

Peso molecular |

135.63 g/mol |

Nombre IUPAC |

3-methylpiperidine;hydrochloride |

InChI |

InChI=1S/C6H13N.ClH/c1-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H |

Clave InChI |

DIJAKMCTWBGMNQ-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCNC1.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.